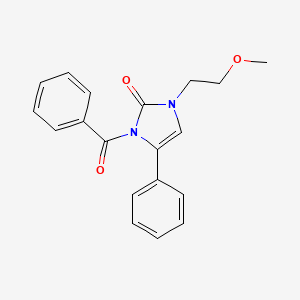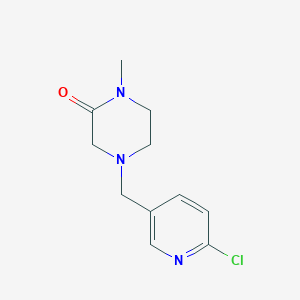![molecular formula C15H17NO3 B8626354 3-[(2,4-dimethoxyphenyl)methylamino]phenol](/img/structure/B8626354.png)
3-[(2,4-dimethoxyphenyl)methylamino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline is an organic compound with a complex structure that includes both aromatic and aliphatic components It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and an aniline moiety with a hydroxyl group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline typically involves the protection of functional groups to ensure selective reactions. One common method involves the use of 2,4-dimethoxybenzyl as a protecting group for sulfamates, which are then subjected to various chemical reactions to achieve the desired product . The synthesis may include steps such as microwave heating, methylation, and displacement reactions, followed by deprotection using trifluoroacetic acid in dichloromethane .
Industrial Production Methods
While specific industrial production methods for N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline involves its interaction with specific molecular targets and pathways. For example, in peptide synthesis, the compound acts by enhancing the synthetic efficiency of glycine-containing peptides. It disrupts normal peptide backbone hydrogen bonding, preventing aggregation and facilitating the synthesis of long or difficult peptides .
Vergleich Mit ähnlichen Verbindungen
N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline can be compared with other similar compounds, such as:
N-(Bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide: This compound has similar structural features but includes a carbamothioyl group, which affects its chemical properties and applications.
Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH: Used in peptide synthesis, this compound shares the 2,4-dimethoxybenzyl group but is specifically designed for enhancing peptide synthesis.
Eigenschaften
Molekularformel |
C15H17NO3 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
3-[(2,4-dimethoxyphenyl)methylamino]phenol |
InChI |
InChI=1S/C15H17NO3/c1-18-14-7-6-11(15(9-14)19-2)10-16-12-4-3-5-13(17)8-12/h3-9,16-17H,10H2,1-2H3 |
InChI-Schlüssel |
YSAXFSWETCANEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CNC2=CC(=CC=C2)O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,3-Dihydro-benzo[b]oxepin-4-carboxylic acid](/img/structure/B8626335.png)
![2-Pyrrolidinone, 1-[[4-(diethylamino)phenyl]sulfonyl]-](/img/structure/B8626336.png)




